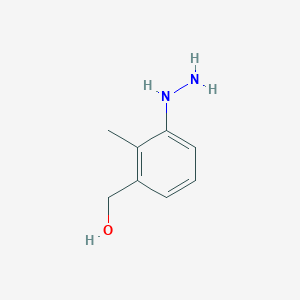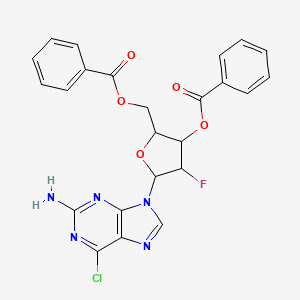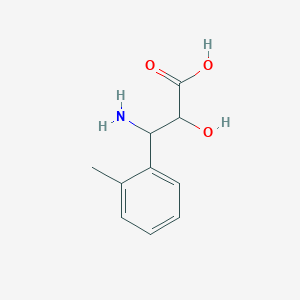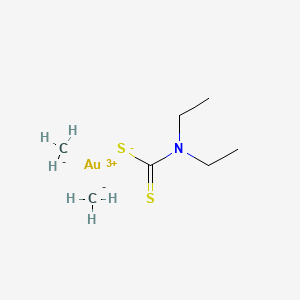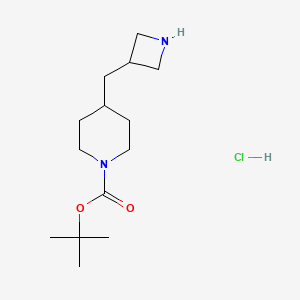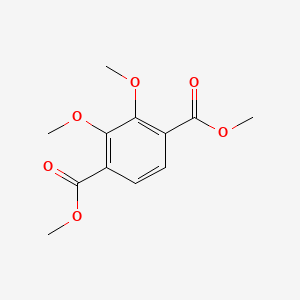![molecular formula C15H14O3 B15125070 Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused arene ring and a furan ring, which are known for their presence in various natural and synthetic products. Dihydronaphthofurans have attracted significant interest due to their biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydronaphthofurans, including Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate, can be achieved through various methods. One common approach involves the annulation of naphthols with different reagents. For instance, the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours yields dihydronaphthofuran . Another method involves the use of cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, under specific conditions .
Industrial Production Methods
Industrial production of dihydronaphthofurans typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the production process. For example, the use of acid catalysts like sulfuric acid in toluene at elevated temperatures has been reported to produce dihydronaphthofurans in good yields .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate has several scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-2,2-dimethylnaphthol: This compound shares a similar dihydronaphthofuran core but differs in its substituents.
Naphtho[2,3-b]furan-4,9-diones: These compounds have a similar fused ring structure but differ in their functional groups and reactivity.
Uniqueness
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-15-12-5-3-2-4-10(12)6-7-13(11)15/h2-7,11H,8-9H2,1H3 |
Clave InChI |
DHSNIEOMMPTXPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1COC2=C1C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)

![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)

